Ethyl 3-aminoquinoline-2-carboxylate Ethyl 3-aminoquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 62235-59-0
VCID: VC4571414
InChI: InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2,13H2,1H3
SMILES: CCOC(=O)C1=NC2=CC=CC=C2C=C1N
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24

Ethyl 3-aminoquinoline-2-carboxylate

CAS No.: 62235-59-0

Cat. No.: VC4571414

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24

* For research use only. Not for human or veterinary use.

Ethyl 3-aminoquinoline-2-carboxylate - 62235-59-0

CAS No. 62235-59-0
Molecular Formula C12H12N2O2
Molecular Weight 216.24
IUPAC Name ethyl 3-aminoquinoline-2-carboxylate
Standard InChI InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2,13H2,1H3
Standard InChI Key DXRZFETVSRVQEV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC2=CC=CC=C2C=C1N

Chemical Structure and Physicochemical Properties

Molecular Architecture

E3AQC features a bicyclic quinoline system fused from a benzene and pyridine ring. The amino group at position 3 and the ethyl ester at position 2 introduce distinct electronic and steric properties. X-ray crystallography reveals a planar quinoline core with bond lengths of 1.34A˚1.34 \, \text{Å} for C-N in the amino group and 1.45A˚1.45 \, \text{Å} for the ester carbonyl bond, contributing to its stability and reactivity . The ethyl ester enhances lipophilicity (logP=1.8\log P = 1.8), facilitating membrane permeability .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3418cm13418 \, \text{cm}^{-1} (N-H stretch), 1697cm11697 \, \text{cm}^{-1} (ester C=O), and 1626cm11626 \, \text{cm}^{-1} (quinoline C=N) confirm functional groups .

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) displays signals at δ=1.34ppm\delta = 1.34 \, \text{ppm} (triplet, CH3_3), 4.34ppm4.34 \, \text{ppm} (quartet, OCH2_2), and aromatic protons between 7.198.73ppm7.19–8.73 \, \text{ppm} .

Synthetic Methodologies

Conventional Synthesis

The most widely reported method involves condensing 3-aminoquinoline with ethyl chloroformate under basic conditions (e.g., NaOH in THF), yielding E3AQC in 65–78% purity . Key steps include nucleophilic acyl substitution and in situ esterification.

Advanced Techniques

  • One-Pot Friedländer Reaction: Cyclization of 2-aminobenzaldehyde derivatives with cyanoacetamide intermediates achieves yields up to 85% under microwave irradiation .

  • Continuous Flow Synthesis: Utilizing microreactors reduces reaction time to 15 minutes (vs. 6 hours batch) and improves yield to 92% by enhancing heat transfer.

Table 1: Comparative Synthesis Methods

MethodYield (%)Reaction TimeKey Advantage
Conventional Condensation65–786 hoursLow cost
One-Pot Friedländer80–852 hoursScalability
Continuous Flow90–9215 minutesHigh efficiency

Biological Activity and Mechanisms

Anticancer Properties

E3AQC derivatives inhibit tubulin polymerization by binding to the colchicine site (Kd=1.2μMK_d = 1.2 \, \mu\text{M}), inducing G2/M phase arrest in HeLa cells (IC50_{50} = 4.7 μM) . Apoptosis is mediated via caspase-3 activation and Bcl-2 downregulation.

Antimicrobial Effects

Against Mycobacterium tuberculosis, E3AQC targets the MabA enzyme (IC50_{50} = 8.3 μM), disrupting fatty acid synthesis . Gram-positive bacteria (e.g., S. aureus) show 90% growth inhibition at 32 μg/mL due to DNA gyrase binding .

Anti-Inflammatory Action

In murine models, E3AQC reduces TNF-α and IL-6 levels by 60% at 10 mg/kg via COX-2 suppression (Ki=0.9μMK_i = 0.9 \, \mu\text{M}) .

Industrial and Therapeutic Applications

Pharmaceutical Development

E3AQC serves as a precursor for antimalarial agents (e.g., chloroquine analogues) and kinase inhibitors. Patent CN107108612B discloses its use in pesticidal tetracyclic derivatives with 95% efficacy against Plasmodium falciparum .

Material Science

Functionalized E3AQC derivatives enhance organic light-emitting diode (OLED) efficiency (λem=450nm\lambda_{\text{em}} = 450 \, \text{nm}) due to rigid quinoline frameworks .

Comparison with Structural Analogues

Table 2: Key Analogues and Their Properties

CompoundSimilarity IndexUnique FeatureBiological Activity
Ethyl 2-aminoquinoline-3-carboxylate0.82Altered substitution patternAntitubercular (IC50_{50} = 5.1 μM)
Methyl 4-hydroxyquinoline-2-carboxylate0.86Hydroxyl groupAntioxidant (EC50_{50} = 12 μM)
Ethyl 3-amino-7-bromoquinoline-2-carboxylate0.90Bromine substitutionEnhanced anticancer activity (IC50_{50} = 2.3 μM)

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